2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4NO3S/c1-12-17(19(26)20(22,23)24)11-18(25(12)15-7-5-14(21)6-8-15)13-3-9-16(10-4-13)29(2,27)28/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITSXUUEJDNZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone is a compound with significant potential in various biological applications. Its structure suggests a complex interaction with biological systems, particularly in pharmacological contexts. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
- Chemical Formula : C27H19ClF4N2O4S
- Molecular Weight : 578.96 g/mol
- CAS Number : 860788-01-8
The compound exhibits multiple mechanisms of action which may contribute to its biological activity:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. Inhibition of COX-2 has been associated with anti-inflammatory effects .
- Antimicrobial Activity : There is evidence that derivatives of similar structures exhibit antibacterial and antifungal properties. For instance, compounds with trifluoromethyl groups have shown enhanced activity against various pathogens .
- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, potentially positioning it as an anticancer agent.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of similar trifluoromethyl compounds against common pathogens. The results indicated that these compounds could significantly inhibit bacterial growth, suggesting a potential application in treating infections .
- Inflammation Models : In vitro studies using RAW 264.7 macrophages demonstrated that the compound could reduce nitric oxide production induced by lipopolysaccharides (LPS), indicating anti-inflammatory potential .
- Zebrafish Embryo Model : Toxicity assessments conducted in zebrafish embryos revealed that while some derivatives were more toxic than others, the overall safety profile suggests a need for further optimization before clinical applications can be considered .
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of pyrrole derivatives. The presence of trifluoromethyl and sulfonyl groups appears to play a crucial role in modulating their pharmacological properties.
Table 2: Comparative Analysis of Related Compounds
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition is crucial in the treatment of inflammatory conditions such as arthritis and cardiovascular diseases. In a study published in ACS Omega, various synthesized compounds were evaluated for their anti-inflammatory properties, showing promising results for derivatives related to this compound .
Anticancer Properties
The compound's structure suggests potential anticancer activity through the modulation of signaling pathways involved in tumor growth and metastasis. Similar pyrrole-based compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor proliferation .
Case Studies
- COX-II Inhibitors Development : A study focused on designing COX-II inhibitors identified the structural motifs necessary for enhancing inhibitory activity. The incorporation of trifluoromethyl groups was noted to significantly improve potency against COX-II compared to non-fluorinated analogs .
- Inflammation Models : In vivo models using lipopolysaccharide-induced inflammation demonstrated that compounds with similar structures to this compound effectively reduced inflammation markers, suggesting a viable therapeutic application in chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone, and how can purity be maximized?
- Methodology : Multi-step synthesis involving Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling can be employed, leveraging the trifluoromethyl ketone group's electrophilicity. For intermediates like pyrrole derivatives, use column chromatography with gradients of ethyl acetate/hexane (70:30 to 90:10) to isolate pure fractions. Monitor reaction progress via TLC and confirm purity by HPLC (≥99%) .
- Key Parameters : Control reaction temperature (e.g., 0–5°C for acylation to prevent side reactions) and employ anhydrous conditions for moisture-sensitive steps (e.g., Grignard reagent additions) .
Q. How can X-ray crystallography be utilized to resolve the compound’s molecular conformation and intermolecular interactions?
- Methodology : Use SHELXL for structure refinement ( ) and ORTEP-3 for graphical representation ( ). Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to minimize thermal motion artifacts. For Hirshfeld surface analysis, employ CrystalExplorer to quantify interactions (e.g., C–H···O, F···H) and compare packing motifs with related fluorophenyl-pyrrole derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound’s structural features?
- Methodology :
- NMR : Use -NMR to confirm fluorophenyl and trifluoromethyl groups (δ ≈ -60 ppm for CF in CDCl).
- IR : Identify ketone (C=O stretch at ~1700 cm) and sulfonyl (S=O at ~1350 cm) groups.
- HRMS : Validate molecular formula (e.g., [M+H] with <2 ppm error) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and methylsulfonyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and quantify electron-withdrawing effects. Compare reaction rates with analogs lacking these groups (e.g., methyl instead of CF) under standardized conditions (e.g., SNAr with KCO in DMF at 80°C). Monitor intermediates via LC-MS .
Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s biological activity?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Cross-validate with SPR (surface plasmon resonance) binding assays.
- In Vivo/In Vitro Discrepancies : Adjust for bioavailability factors (e.g., logP, metabolic stability) using hepatic microsome assays. For example, methylsulfonyl groups may enhance solubility but reduce membrane permeability .
Q. How can the compound’s solid-state stability be improved for long-term storage in pharmaceutical formulations?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with DSC (differential scanning calorimetry) to detect polymorphic transitions. Co-crystallization with pharmaceutically acceptable coformers (e.g., succinic acid) can enhance stability via hydrogen-bond networks .
Q. What role does the pyrrole ring’s substitution pattern play in modulating the compound’s fluorescence properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
